molecular formula C20H19NO B416603 2-naphthyl-N-(2-phenylethyl)acetamide CAS No. 329920-25-4

2-naphthyl-N-(2-phenylethyl)acetamide

Cat. No.: B416603
CAS No.: 329920-25-4
M. Wt: 289.4g/mol
InChI Key: LAKMLJUDDCHSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

329920-25-4

Molecular Formula

C20H19NO

Molecular Weight

289.4g/mol

IUPAC Name

2-naphthalen-1-yl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H19NO/c22-20(21-14-13-16-7-2-1-3-8-16)15-18-11-6-10-17-9-4-5-12-19(17)18/h1-12H,13-15H2,(H,21,22)

InChI Key

LAKMLJUDDCHSIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC3=CC=CC=C32

solubility

7.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Phenylethyl)acetamide Derivatives
Compound Name Substituents/Modifications CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Naphthyl-N-(2-phenylethyl)acetamide 1-Naphthyl, N-(2-phenylethyl) 329920-25-4 C₂₀H₁₉NO 289.38 Structural studies, ligand design
2-Iodo-N-(2-phenylethyl)acetamide Iodo substituent at acetamide α-carbon 64297-97-8 C₁₀H₁₂INO 289.12 Radiolabeling potential, higher polarity
Methoxyacetylfentanyl Methoxy group, piperidinyl substituent 101345-67-9 C₂₂H₂₈N₂O₂ 352.5 Opioid receptor agonist (Schedule I)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazole ring N/A C₁₁H₈Cl₂N₂OS 303.17 Antibiotic analog, crystallographic studies

Structural and Functional Insights :

  • Aromatic Substituents : The naphthyl group in the target compound enhances hydrophobic interactions compared to simpler aryl groups (e.g., dichlorophenyl in ). This difference influences solubility, with the naphthyl derivative being less water-soluble than chloro-substituted analogs .
  • Bioactivity: Unlike opioid derivatives like Methoxyacetylfentanyl, the target compound lacks a piperidinyl moiety, rendering it pharmacologically inert in opioid pathways.
  • Crystallography : The dihedral angle between the naphthyl and phenylethyl groups in this compound remains unreported, but analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit angles of ~80°, affecting crystal packing and stability .
Naphthyl-Substituted Acetamides
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences
N-(1-Naphthyl)-2-phenylacetamide Phenyl at α-carbon 73548-14-8 261.32 Lacks phenylethyl group; simpler structure
2-(4-Chloro-2-methylphenoxy)-N-(2-naphthyl)acetamide Chlorophenoxy, 2-naphthyl 67836-45-7 333.84 Ether linkage; enhanced steric bulk

Comparative Analysis :

  • Synthetic Complexity : Derivatives with sulfonamide or thiazole groups (e.g., ) require more specialized reagents (e.g., carbodiimides for amide coupling) compared to the target compound’s hydroxymethylation route .

Data Tables

Table 1: Physicochemical Properties
Property This compound 2-Iodo-N-(2-phenylethyl)acetamide Methoxyacetylfentanyl
Molecular Weight 289.38 289.12 352.5
LogP (Predicted) ~3.5 ~2.8 ~4.1
Melting Point Not reported 489–491 K Not reported
Bioactivity Ligand, structural studies Radiolabeling Opioid agonist
Table 2: Crystallographic Parameters
Compound Dihedral Angle (°) Hydrogen Bonding Pattern Reference
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 79.7 R₂²(8) chains along [100]
2-(3,4-Dichlorophenyl)-N-(antipyrinyl)acetamide 54.8–77.5 R₂²(10) dimers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.